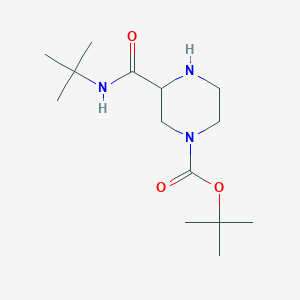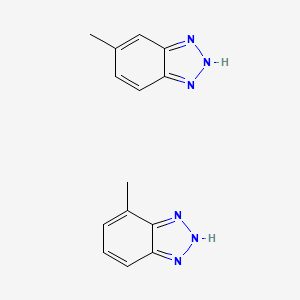
L-Arginine L-aspartate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
L-Arginine L-aspartate is a compound formed by the combination of the amino acids arginine and aspartic acid. Arginine is a basic amino acid, while aspartic acid is an acidic amino acid. This compound is known for its role in various physiological processes, including protein synthesis, detoxification of ammonia, and nitric oxide production. It is commonly used as a dietary supplement to enhance athletic performance, support cardiovascular health, and improve overall well-being.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of arginine aspartate involves the reaction of L-arginine with L-aspartic acid in an aqueous solution. The molar ratio of L-arginine to L-aspartic acid is typically 1:1. The solution is then vacuum-concentrated at a temperature range of 50-80°C until complete dissolution is achieved. After removing 20-60% of the water content, the solution is cooled to 20-30°C. An organic hydrophilic solvent or a mixed solvent of a polar hydrophilic solvent and a non-polar hydrophilic solvent is slowly added. The mixture is then subjected to temperature reduction, crystallization, filtering, washing, and vacuum drying to obtain crystal L-arginine L-aspartate .
Industrial Production Methods: The industrial production of arginine aspartate follows a similar process but on a larger scale. The process is designed to ensure high purity (≥98%) and high yield (80-86%) of the product. The steps are optimized for ease of operation, good crystal form, and minimal caking, making the product suitable for transportation and use .
化学反応の分析
Types of Reactions: L-Arginine L-aspartate undergoes various chemical reactions, including:
Oxidation: The amino groups in arginine can be oxidized to form nitric oxide, a crucial signaling molecule in the body.
Reduction: The carboxyl groups in aspartic acid can be reduced to form corresponding alcohols.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed under mild to moderate conditions.
Major Products Formed:
Oxidation: Nitric oxide and other nitrogen oxides.
Reduction: Alcohol derivatives of aspartic acid.
Substitution: Various substituted derivatives of arginine and aspartic acid
科学的研究の応用
L-Arginine L-aspartate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Plays a role in protein synthesis, cell signaling, and metabolic pathways.
Medicine: Used in the treatment of cardiovascular diseases, enhancing immune function, and improving athletic performance.
Industry: Employed in the production of dietary supplements and pharmaceuticals .
作用機序
L-Arginine L-aspartate exerts its effects through several mechanisms:
Nitric Oxide Production: Arginine is converted to nitric oxide, which acts as a vasodilator, improving blood flow and reducing blood pressure.
Ammonia Detoxification: Aspartic acid participates in the urea cycle, helping to detoxify ammonia in the body.
Protein Synthesis: Both arginine and aspartic acid are involved in the synthesis of proteins, supporting muscle growth and repair
類似化合物との比較
L-Ornithine-L-Aspartate: Used in the management of hepatic encephalopathy.
L-Citrulline: A precursor to arginine, used to enhance nitric oxide production.
L-Glutamine: Involved in protein synthesis and immune function.
Uniqueness of Arginine Aspartate: L-Arginine L-aspartate is unique due to its dual role in nitric oxide production and ammonia detoxification. This combination makes it particularly effective in enhancing athletic performance and supporting cardiovascular health .
特性
CAS番号 |
3054-35-1 |
|---|---|
分子式 |
C10H21N5O6 |
分子量 |
307.30 g/mol |
IUPAC名 |
2-aminobutanedioic acid;(2R)-2-amino-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C6H14N4O2.C4H7NO4/c7-4(5(11)12)2-1-3-10-6(8)9;5-2(4(8)9)1-3(6)7/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2H,1,5H2,(H,6,7)(H,8,9)/t4-;/m1./s1 |
InChIキー |
SUUWYOYAXFUOLX-PGMHMLKASA-N |
SMILES |
C(CC(C(=O)O)N)CN=C(N)N.C(C(C(=O)O)N)C(=O)O |
異性体SMILES |
C(C[C@H](C(=O)O)N)CN=C(N)N.C(C(C(=O)O)N)C(=O)O |
正規SMILES |
C(CC(C(=O)O)N)CN=C(N)N.C(C(C(=O)O)N)C(=O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![lithium;1,4,6,9-tetraoxa-5-boranuidaspiro[4.4]nonane-2,3,7,8-tetrone](/img/structure/B7908071.png)



![but-2-enedioic acid;(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine](/img/structure/B7908087.png)

![4-acetamidobenzoic acid;9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one;1-(dimethylamino)propan-2-ol](/img/structure/B7908099.png)
![2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride](/img/structure/B7908104.png)




![sodium;(2S,5S,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7908148.png)

